Hydroheptelidic acid
Description
Hydroheptelidic acid is a sesquiterpene derivative first isolated from fungal species such as Trichoderma citrinoviride and Colletotrichum gloeosporioides . Its molecular formula, C₁₅H₂₂O₅, was established via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy . Structurally, it features a bicyclic framework with a 5-membered lactone ring, two carboxyl groups (δC 175.1 and 171.1), and an isopropyl substituent, as confirmed by NOE and HMBC correlations .
Biological studies highlight its antimicrobial and cytotoxic properties. For example, this compound exhibited activity against intracellular amastigotes of Leishmania (V.) braziliensis (IC₅₀ = 12.4 μM) and demonstrated moderate cytotoxicity against tumor cell lines (e.g., IC₅₀ = 7.7–13.5 μM against NCI-H929 and SW620) . Its bioactivity is attributed to functional groups such as the lactone ring and carboxyl moieties, which are critical for target interactions .
Properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(E)-3-[(3aS,4S,5R,7aS)-7a-hydroxy-3-oxo-5-propan-2-yl-1,3a,4,5,6,7-hexahydro-2-benzofuran-4-yl]-2-(hydroxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H22O6/c1-8(2)10-3-4-15(20)7-21-14(19)12(15)11(10)5-9(6-16)13(17)18/h5,8,10-12,16,20H,3-4,6-7H2,1-2H3,(H,17,18)/b9-5+/t10-,11-,12-,15-/m1/s1 |
InChI Key |
WGNDRSIKIXVFLD-HXYHFMIISA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2(COC(=O)[C@H]2[C@@H]1/C=C(\CO)/C(=O)O)O |
Canonical SMILES |
CC(C)C1CCC2(COC(=O)C2C1C=C(CO)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroheptelidic acid can be synthesized through the fermentation of fungi such as Aspergillus oryzae and Lentinellus ursinus . The process involves culturing these fungi in a suitable medium, followed by extraction and purification of the compound using techniques like silica gel chromatography, ODS, Sephadex LH-20, and HPLC
Chemical Reactions Analysis
Hydroheptelidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroheptelidic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Research has shown its potential cytotoxic, antimicrobial, and antimalarial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydroheptelidic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting its activity . This interaction can disrupt cellular metabolic processes, leading to cytotoxic effects.
Comparison with Similar Compounds
Gliocladic Acid
- Structure : Shares a bicyclic sesquiterpene skeleton but differs in substituents. Gliocladic acid (C₁₅H₂₄O₅) has an oxymethylene group (δC 57.4) instead of the methylene group (δC 33.6) found in hydroheptelidic acid .
- Bioactivity : Less potent in cytotoxicity (IC₅₀ > 20 μM) compared to this compound, suggesting the methylene group enhances membrane permeability .
Xylaric Acid D
Heptelidic Acid Derivatives
- 3-O-Acetylheptelidic Acid A : An acetylated derivative (C₁₇H₂₄O₇) with enhanced cytotoxicity (IC₅₀ = 4.8–9.3 μM) due to improved lipid solubility from the acetyl group .
- Heptelidic Acid : Features a 7-membered lactone and an epoxide ring. Despite higher cytotoxicity (IC₅₀ = 0.4–3 μM), it failed in vivo due to poor selectivity, whereas this compound’s opened epoxide improves therapeutic index .
Colletotrin
- Structure : A hybrid molecule combining this compound and heptelidic acid chlorohydrin.
- Bioactivity : Exhibits unique antifungal properties absent in this compound, likely due to the chlorohydrin moiety .
Comparative Data Table
Key Research Findings
Lactone Ring Size : Smaller lactones (e.g., 5-membered in this compound) improve solubility but reduce binding affinity compared to 7-membered rings in heptelidic acid .
Epoxide vs. Carboxyl : The absence of an epoxide in this compound reduces off-target cytotoxicity while retaining antileishmanial efficacy, making it a safer lead compound .
Acetylation Effects : Derivatives like 3-O-acetylheptelidic acid A show enhanced cytotoxicity, suggesting chemical modifications can optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
